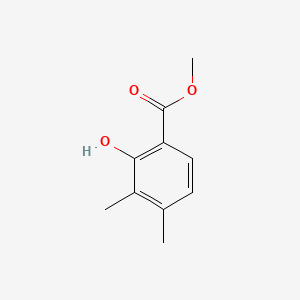
Methyl 2-hydroxy-3,4-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-3,4-dimethylbenzoate is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and it has hydroxyl and methyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzaldehyde.
Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Methyl 2-hydroxy-3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which methyl 2-hydroxy-3,4-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Methyl 2-hydroxy-3,4-dimethylbenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with additional hydroxyl groups, which may enhance its reactivity and biological activity.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Differing positions of the hydroxyl and methyl groups, affecting its chemical properties and applications.
特性
CAS番号 |
71477-11-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 2-hydroxy-3,4-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5,11H,1-3H3 |
InChIキー |
HXMXYXKWIPFMAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















